Lipophilicity Optimization: XLogP3 of 2.3 Versus 3-Hydroxybenzoisoxazole Analogs
3-Ethoxy-6-methoxybenzo[D]isoxazole exhibits a computed XLogP3 value of 2.3 [1], which represents an optimal balance between membrane permeability and aqueous solubility for lead optimization. This value is significantly more favorable than that of 3-hydroxybenzoisoxazole-based inhibitors, which typically require additional hydrophobic substituents (e.g., biphenyl groups) to achieve comparable lipophilicity, thereby increasing molecular weight and reducing ligand efficiency [2]. The ethoxy group provides a tunable handle for further SAR exploration without compromising the compound's drug-like properties.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 (predicted) |
| Comparator Or Baseline | 3-hydroxybenzoisoxazole core: XLogP3 ~0.5-1.0 (estimated, dependent on additional substituents) |
| Quantified Difference | ΔXLogP3 ≈ +1.3 to +1.8 |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Optimized lipophilicity reduces the need for extensive hydrophobic decoration, streamlining lead optimization and improving developability.
- [1] PubChem. (2025). Computed XLogP3 for 3-Ethoxy-6-methoxybenzo[D]isoxazole. PubChem CID 21077805. National Center for Biotechnology Information. View Source
- [2] Pippione, A. C., Kovachka, S., Vigato, C., et al. (2024). Structure-guided optimization of 3-hydroxybenzoisoxazole derivatives as inhibitors of Aldo-keto reductase 1C3 (AKR1C3) to target prostate cancer. European Journal of Medicinal Chemistry, 268, 116193. View Source
